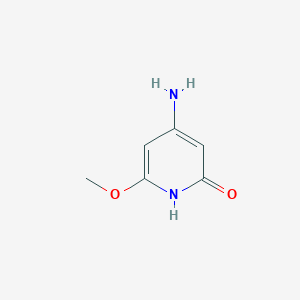

4-Amino-6-methoxypyridin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6-3-4(7)2-5(9)8-6/h2-3H,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVKHAFRSPTLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744858 | |

| Record name | 4-Amino-6-methoxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356109-12-0 | |

| Record name | 2(1H)-Pyridinone, 4-amino-6-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-methoxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 6 Methoxypyridin 2 Ol and Its Analogs

Strategies for Pyridine (B92270) Ring Construction Featuring Aminopyridinol Moieties

Building the core pyridine structure with the desired amino and hydroxyl (or methoxy) functionalities already incorporated or positioned for easy conversion is a highly efficient strategy.

Heterocyclization Approaches for Amino-Pyridinols

Heterocyclization reactions build the pyridine ring from acyclic or different heterocyclic precursors. These methods offer a powerful way to construct complex pyridine structures with high degrees of substitution.

One common strategy involves the condensation of 1,3-dicarbonyl compounds (or their equivalents) with a nitrogen source. For example, the reaction of α-cyanoketones, various aldehydes, and guanidines can be used to assemble 2-amino-pyrimidine derivatives in a one-pot, three-component transformation, a method that can be conceptually extended to pyridine synthesis. nih.gov Similarly, chalcones can be reacted with malononitrile and ammonium acetate to yield highly substituted 2-aminonicotinonitrile derivatives. mdpi.com

Another approach utilizes enaminonitriles, which can be alkylated and subsequently cyclized to form 4-aminopyrazole derivatives, showcasing a strategy of ring formation involving cyano group participation. mdpi.com Dipolar cyclization reactions using pyridinium 1,4-zwitterions have also emerged as a modern and efficient method for constructing various heterocyclic frameworks, including six-membered rings like 1,4-thiazines. nih.gov These methods highlight the diversity of precursors and reaction types available for building the core aminopyridinol scaffold.

Functional Group Interconversions on 4-Amino-6-methoxypyridin-2-ol Scaffolds

Once the basic pyridine ring is in place, functional groups can be introduced or modified. This is a common strategy for creating analogs of a target molecule.

Amination Reactions in Pyridine Synthesis

Introducing an amino group onto a pyridine ring is a critical transformation. Several methods exist to achieve this, each with distinct advantages and regioselectivity.

The Chichibabin reaction is a classic method for the direct amination of pyridines. It involves treating the pyridine with sodium amide (NaNH₂) to introduce an amino group, typically at the C-2 position. wikipedia.orgyoutube.com The reaction proceeds via nucleophilic addition of the amide anion, followed by the elimination of a hydride ion. youtube.com Recent modifications using a sodium hydride-iodide composite have allowed for milder reaction conditions and expanded the scope to include primary alkylamines. ntu.edu.sg

Another powerful strategy involves the amination of pyridine N-oxides . The N-oxide group activates the C-2 and C-4 positions towards nucleophilic attack. researchgate.net By treating the N-oxide with an activating agent like tosyl anhydride (Ts₂O) in the presence of an amine (e.g., tert-butylamine), 2-aminopyridines can be synthesized with high yield and selectivity. researchgate.net

A third approach utilizes the conversion of pyridine C-H bonds into phosphonium salts . These salts can then react with sodium azide to form iminophosphoranes, which are versatile precursors to primary amines. This method is noted for its excellent regioselectivity, typically favoring the C-4 position. nih.gov

| Amination Method | Reagents | Typical Position of Amination | Key Features |

| Chichibabin Reaction | NaNH₂ or NaH/LiI + R-NH₂ | C-2 | Direct C-H amination; harsh conditions often required. youtube.comntu.edu.sg |

| Pyridine N-Oxide Activation | 1. Oxidation (e.g., with peracid) 2. Ts₂O, t-BuNH₂ | C-2 / C-4 | High yields and selectivity; one-pot procedures available. researchgate.net |

| Phosphonium Salt Formation | 1. PPh₃, etc. 2. NaN₃ | C-4 (primarily) | C-H functionalization precursor; excellent regioselectivity. nih.gov |

| Halopyridine Substitution | Pd or Cu catalyst, Amine | C-2 / C-4 | Widely used but requires pre-functionalized starting material. nih.gov |

Alkylation and Arylation Strategies

Introducing carbon-based substituents (alkylation and arylation) onto the pyridine ring is essential for creating structural diversity. While direct C-H functionalization can be challenging, several methods have been developed.

Site-selective C-4 acylation of pyridines has been achieved by converting the pyridine into an N-aminopyridinium salt and then using photoredox catalysis in the presence of an aldehyde. nih.gov This demonstrates a strategy of activating the pyridine ring via N-functionalization to direct C-C bond formation.

For pre-functionalized pyridines, such as halopyridines, transition metal-catalyzed cross-coupling reactions are the most common methods. The Buchwald-Hartwig amination, for instance, is a palladium-catalyzed reaction widely used for forming C-N bonds but the principles are extendable to C-C bond formation (e.g., Suzuki, Heck, Sonogashira couplings) by substituting the amine nucleophile with an appropriate organometallic reagent. nih.gov These methods provide reliable access to a wide range of alkylated and arylated pyridine analogs. nih.gov

Hydroxymethylation and Oxidation Reactions

The introduction of an oxygenated functional group, such as a hydroxymethyl group (-CH₂OH), and its subsequent oxidation provides a handle for further chemical modifications.

The oxyfunctionalization of pyridine rings can be achieved through biocatalysis. For example, whole cells of certain bacteria, like Burkholderia sp. MAK1, have been shown to hydroxylate various pyridin-2-ols and pyridin-2-amines. nih.gov In some cases, both aromatic and aliphatic positions, as well as the ring nitrogen, can undergo oxidation, leading to products like 2-amino-4-hydroxymethyl-3-nitropyridine or pyridine-1-oxides. nih.gov

In organic chemistry, the term "hydroxymethylation" also refers to the introduction of a -CH₂OH group. While direct hydroxymethylation can be difficult, a common synthetic equivalent is formylation followed by reduction. More broadly, oxidation in the context of pyridines can refer to several transformations. The oxidation of the ring nitrogen to form a pyridine N-oxide is a common and useful reaction, as it activates the ring for other substitutions. researchgate.net The oxidized derivatives of cytosine, such as 5-hydroxymethylcytosine (5hmC) and 5-formylcytosine (5fC), are important in epigenetics, and the study of their chemical properties provides insight into the behavior of such functional groups on heterocyclic rings. nih.gov

Stereoselective Synthesis of Chiral Analogs Bearing the this compound Corenih.gov

The synthesis of chiral analogs of this compound, where stereogenic centers are introduced into the pyridin-2-one core or its substituents, represents a significant challenge in synthetic organic chemistry. The development of stereoselective methods is crucial for accessing enantiomerically pure compounds, which are often required for pharmacological studies and applications. While specific literature on the stereoselective synthesis of this compound itself is limited, several catalytic asymmetric strategies have been successfully applied to the synthesis of chiral pyridine derivatives and can be conceptually extended to this scaffold. nih.gov

One of the primary approaches involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions that establish the chiral centers. These catalysts can be chiral metal complexes or organocatalysts. For instance, the asymmetric hydrogenation of prochiral pyridin-2-one precursors using chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine ligands, can be a viable strategy to introduce chirality. rsc.org Another powerful method is the catalytic asymmetric addition of nucleophiles to unsaturated pyridine derivatives. nih.gov

The following table summarizes potential stereoselective synthetic strategies applicable to the synthesis of chiral analogs of this compound, based on methodologies developed for similar heterocyclic systems.

| Strategy | Catalyst/Reagent | Key Transformation | Potential Application to Target Core | Reported Enantiomeric Excess (ee) for Analogs |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes with phosphine ligands | Reduction of a C=C bond in a prochiral pyridin-2-one precursor | Introduction of chirality on the pyridinone ring. | Up to 99% ee has been reported for the hydrogenation of related pyridyl ketones. nih.gov |

| Asymmetric Michael Addition | Chiral organocatalysts (e.g., prolinol derivatives) | Conjugate addition of a nucleophile to an α,β-unsaturated pyridin-2-one precursor | Introduction of a chiral substituent at the 3- or 5-position. | Not specifically reported for this core, but generally high ee is achievable. |

| Catalytic Asymmetric C-H Functionalization | Chiral Palladium or Iridium catalysts | Direct, enantioselective functionalization of a C-H bond on the pyridine ring or a substituent | Introduction of chiral substituents without pre-functionalization. | Good to excellent enantioselectivities have been achieved for C-H functionalization of related heterocycles. nih.gov |

| Chiral Pool Synthesis | Starting from enantiomerically pure natural products (e.g., amino acids, sugars) | Incorporation of a chiral fragment into the final molecule | Synthesis of analogs with chiral substituents on the amino or methoxy (B1213986) groups. | Dependent on the chirality of the starting material. |

These strategies offer a versatile toolbox for the synthesis of a wide range of chiral analogs bearing the this compound core, enabling the exploration of structure-activity relationships in various scientific contexts.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance sustainability. For the synthesis of this compound and its analogs, several green chemistry approaches can be envisioned, focusing on the use of alternative energy sources, solvent-free conditions, and biocatalysis.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.orgmdpi.comcaltech.edunih.govnih.gov The application of microwave-assisted organic synthesis (MAOS) to the preparation of 2-pyridone derivatives has been well-documented. rsc.orgmdpi.comnih.govnih.gov These methods can be adapted for the synthesis of the this compound core, potentially streamlining multi-step sequences and reducing energy consumption.

Solvent-Free Synthesis:

Conducting reactions in the absence of solvents is a cornerstone of green chemistry, as it eliminates solvent-related waste, toxicity, and purification challenges. Solvent-free or solid-state reactions can be promoted by various means, including grinding, ball milling, or simply heating the neat reactants. rsc.org The synthesis of aminopyridine derivatives under solvent-free conditions has been successfully demonstrated, suggesting the feasibility of applying this approach to the synthesis of this compound. mdpi.com

Biocatalysis:

The use of enzymes as catalysts offers numerous advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of environmentally benign solvents like water. While specific biocatalytic routes to this compound have not been reported, the potential for enzymatic amination or the use of engineered enzymes for C-H amination presents an exciting avenue for future research. nih.govnih.gov Biocatalysis could provide a highly efficient and sustainable method for introducing the amino group onto the pyridin-2-ol scaffold.

The following table summarizes key green chemistry approaches and their potential benefits for the synthesis of this compound and its analogs.

| Green Chemistry Approach | Key Principle | Potential Advantages for Synthesis | Illustrative Examples in Pyridine Synthesis |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid and efficient heating. | Reduced reaction times, higher yields, lower energy consumption. rsc.orgmdpi.comcaltech.edunih.govnih.gov | Synthesis of various substituted 2-pyridones and their glycosides. caltech.edunih.gov |

| Solvent-Free Synthesis | Elimination of volatile organic solvents. | Reduced waste, simplified workup, lower environmental impact. mdpi.comrsc.org | Multicomponent synthesis of aminopyrido[2,3-d]pyrimidines. mdpi.com |

| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions, use of renewable resources. | Enzymatic amination of C-H bonds to form chiral amines. nih.govnih.gov |

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 4 Amino 6 Methoxypyridin 2 Ol

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Nucleus

The pyridine nucleus of 4-Amino-6-methoxypyridin-2-ol possesses a degree of aromaticity, making it susceptible to attack by both electrophiles and nucleophiles. The outcome of such reactions is heavily influenced by the electronic effects of the substituents. The amino and hydroxyl/oxo groups are strong electron-donating groups, which activate the ring towards electrophilic attack and deactivate it towards nucleophilic attack. Conversely, the methoxy (B1213986) group is also electron-donating but to a lesser extent.

Electrophilic Aromatic Substitution:

The electron-donating nature of the amino and hydroxyl groups significantly increases the electron density of the pyridine ring, making it more susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted pyridine. These activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of this compound, the positions ortho and para to the powerful activating amino group (positions 3 and 5) are the most likely sites for electrophilic attack.

| Position | Activating/Deactivating Groups | Predicted Reactivity towards Electrophiles |

| 3 | ortho to amino, meta to methoxy and hydroxyl | Highly activated |

| 5 | para to amino, ortho to methoxy and hydroxyl | Highly activated |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally disfavored due to the high electron density conferred by the activating substituents. For an SNAr reaction to occur, the ring typically needs to be substituted with strong electron-wittowing groups, and a good leaving group must be present. In this compound, the electron-donating groups would hinder the formation of the negatively charged Meisenheimer complex, which is a key intermediate in the SNAr mechanism. However, if a good leaving group were present, nucleophilic attack would be most likely at the positions ortho or para to it.

Reactivity of Amino and Hydroxyl Substituents in this compound

The amino and hydroxyl groups of this compound are themselves reactive centers and can participate in a variety of chemical transformations.

Reactivity of the Amino Group:

The amino group at the 4-position is nucleophilic and can react with a range of electrophiles. Common reactions involving the amino group include:

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines. The conditions for such reactions would need to be carefully controlled to avoid over-alkylation.

Diazotization: Reaction with nitrous acid to form a diazonium salt. This intermediate can then be subjected to a variety of subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a wide range of functional groups.

Reactivity of the Hydroxyl Group:

The reactivity of the hydroxyl group at the 2-position is influenced by the tautomeric equilibrium with the pyridin-2-one form. In its hydroxyl (enol) form, it can undergo reactions typical of phenols:

O-Alkylation: Reaction with alkylating agents in the presence of a base to form the corresponding ether.

O-Acylation: Reaction with acylating agents to form esters.

The pyridin-2-one (keto) tautomer can also exhibit reactivity at the oxygen atom.

Tautomerism in Pyridin-2-ol Systems and its Implications for Reactivity

Pyridin-2-ol and its derivatives exist in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one isomers. This is a form of keto-enol tautomerism. For this compound, this equilibrium is crucial as it determines which reactive species is present under a given set of conditions and thus dictates the course of many of its reactions.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the ring. In many cases, the pyridin-2-one form is the more stable tautomer. The existence of these two tautomeric forms means that the molecule can react as either a nucleophile at the nitrogen atom (in the pyridin-2-one form) or at the oxygen atom (in the pyridin-2-ol form). This ambident nucleophilic character is a key feature of the reactivity of 2-hydroxypyridines. For instance, in reactions with electrophiles, a mixture of N-substituted and O-substituted products can be obtained.

| Tautomer | Key Structural Feature | Potential Reactive Site |

| This compound | Aromatic ring with hydroxyl group | Oxygen of hydroxyl group (nucleophilic) |

| 4-Amino-6-methoxypyridin-2(1H)-one | Pyridinone ring with a carbonyl group | Nitrogen of the ring (nucleophilic) |

Reaction Mechanisms of Transformations Involving this compound

Due to the lack of specific literature on the reaction mechanisms of this compound, the following are plausible mechanisms for some of its potential transformations, based on the general principles of organic chemistry and the reactivity of analogous compounds.

Mechanism of Electrophilic Aromatic Substitution (e.g., Nitration):

Generation of the Electrophile: In a typical nitration reaction, the nitronium ion (NO2+) is generated from nitric acid and sulfuric acid.

Nucleophilic Attack by the Pyridine Ring: The electron-rich pyridine ring of this compound attacks the nitronium ion. The attack is directed to the positions activated by the amino and hydroxyl groups (positions 3 and 5).

Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized over the ring.

Deprotonation and Re-aromatization: A base (such as the bisulfate ion) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the pyridine ring and yielding the nitrated product.

Mechanism of N-Acylation of the Amino Group:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride).

Formation of a Tetrahedral Intermediate: This results in the formation of a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

Elimination of the Leaving Group: The lone pair on the oxygen reforms the carbonyl double bond, leading to the expulsion of the leaving group (e.g., a chloride ion).

Deprotonation: A base removes the proton from the nitrogen atom to give the final N-acylated product.

Spectroscopic Characterization and Structural Elucidation of 4 Amino 6 Methoxypyridin 2 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aminopyridinol Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.govnih.gov

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and the proximity of neighboring protons. For a molecule like 4-Amino-6-methoxypyridin-2-ol, specific signals are expected to correspond to the protons of the amino group (-NH₂), the methoxy (B1213986) group (-OCH₃), the hydroxyl group (-OH), and the aromatic pyridine (B92270) ring.

The chemical shift (δ) of these protons is influenced by the electron density around them.

Aromatic Protons: The protons on the pyridine ring typically appear in the downfield region (δ 6.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.

Amino Protons (-NH₂): The protons of the primary amine group often appear as a broad singlet. In a study on 2-amino-4,6-diphenylnicotinonitriles, a related class of aminopyridine derivatives, the -NH₂ protons were observed as a broad singlet around δ 5.30–5.38 ppm. mdpi.com

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and typically appear as a sharp singlet in the upfield region, generally around δ 3.5-4.0 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal can be broad and its position is variable, often appearing between δ 2.0-5.0 ppm, and can exchange with deuterium (B1214612) oxide (D₂O). youtube.com

As a representative example, the ¹H NMR spectral data for a series of 2-amino-4,6-diphenylnicotinonitrile derivatives are presented below. mdpi.com

| Compound | Ar-H (ppm) | H-5 (ppm) | -NH₂ (ppm) |

| 1 | 7.42-7.85 (m, 10H) | 7.18 (s, 1H) | 5.35 (s, 2H) |

| 2 | 7.35-7.89 (m, 9H) | 7.21 (s, 1H) | 5.38 (s, 2H) |

| 3 | 7.45-8.31 (m, 9H) | 7.25 (s, 1H) | 5.30 (s, 2H) |

| 4 | 7.02-7.81 (m, 9H) | 7.15 (s, 1H) | 5.33 (s, 2H) |

| 5 | 6.98-7.85 (m, 8H) | 7.09 (s, 1H) | 5.31 (s, 2H) |

| 6 | 7.05-8.28 (m, 8H) | 7.19 (s, 1H) | 5.34 (s, 2H) |

Data sourced from a study on 2-amino-4,6-diphenylnicotinonitriles. mdpi.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In this compound, distinct signals would be expected for the methoxy carbon, and the four unique carbons of the substituted pyridine ring.

Aromatic Carbons: The carbons of the pyridine ring typically resonate in the δ 100-160 ppm range. The carbons directly attached to heteroatoms (N, O) are significantly deshielded and appear further downfield.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is typically found in the upfield region, around δ 50-60 ppm.

The following table shows representative ¹³C NMR data for 2-amino-4,6-diphenylnicotinonitrile derivatives, illustrating the chemical shifts for carbons in an aminopyridine system. mdpi.com

| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | CN (ppm) | Aromatic C (ppm) |

| 1 | 159.1 | 92.3 | 156.2 | 108.5 | 158.4 | 117.3 | 128.5, 128.9, 129.1, 129.3, 129.8, 130.2, 136.1, 137.9 |

| 2 | 159.3 | 92.1 | 156.4 | 108.8 | 158.1 | 117.2 | 128.7, 129.2, 129.5, 129.9, 130.1, 132.8, 135.4, 138.2 |

| 3 | 158.9 | 92.8 | 156.0 | 109.2 | 158.9 | 117.0 | 124.1, 124.3, 129.4, 130.1, 130.5, 131.2, 134.9, 148.5 |

| 4 | 158.8 | 92.4 | 155.9 | 108.2 | 158.6 | 117.4 | 115.9, 116.2, 128.8, 129.9, 130.5, 131.6, 135.2, 160.1 |

| 5 | 158.5 | 92.1 | 155.5 | 108.6 | 157.9 | 117.5 | 114.5, 114.8, 129.1, 130.1, 130.8, 131.9, 134.8, 162.5 |

| 6 | 158.6 | 92.5 | 155.2 | 108.9 | 158.2 | 117.1 | 114.8, 115.1, 124.2, 124.5, 130.4, 131.5, 135.1, 148.2 |

Data sourced from a study on 2-amino-4,6-diphenylnicotinonitriles. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk

When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺). libretexts.org This ion is often unstable and can break apart into smaller, charged fragments. libretexts.orgchemguide.co.uk The pattern of these fragments is a unique fingerprint of the molecule's structure.

Common fragmentation pathways for aminopyridinol structures include:

Alpha-Cleavage: For amines, cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway. libretexts.org

Loss of Small Molecules: The loss of stable, small molecules is frequently observed. For an alcohol-containing compound, a peak corresponding to the loss of a water molecule (M-18) may be present. libretexts.orgyoutube.com For a methoxy-substituted compound, the loss of a methyl radical (M-15) or formaldehyde (B43269) (M-30) can occur.

Ring Fragmentation: The aromatic pyridine ring can also fragment, though it is relatively stable.

In the analysis of 2-amino-4,6-diphenylnicotinonitrile derivatives, mass spectra confirmed the molecular weights through the observation of protonated molecular ions [M+H]⁺ and, in some cases, sodium adducts [M+Na]⁺. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. youtube.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz

For this compound, the key functional groups would produce characteristic absorption bands:

O-H Stretch (Alcohol): A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. pressbooks.pub

N-H Stretch (Amine): Primary amines (-NH₂) typically show two sharp bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching. pressbooks.publibretexts.org

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy group) appear just below 3000 cm⁻¹. libretexts.org

C=C and C=N Stretch (Aromatic Ring): Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. youtube.com

C-O Stretch (Ether/Alcohol): The C-O stretching vibration for the methoxy group and the hydroxyl group would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

A study of related 2-amino-4,6-diphenylnicotinonitrile compounds identified characteristic IR absorption bands that confirm these assignments. mdpi.com

| Functional Group | Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch | 3412–3487 and 3300–3368 | Two bands, characteristic of a primary amine. |

| C≡N Stretch | 2212-2218 | Strong, sharp peak for the nitrile group. |

| N-H Bend | 1606–1654 | Bending vibration of the primary amine. |

Data sourced from a study on 2-amino-4,6-diphenylnicotinonitriles. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For aromatic and conjugated systems like this compound, absorption of UV-Vis light promotes electrons from lower energy orbitals (π, n) to higher energy anti-bonding orbitals (π*).

The spectrum typically shows broad absorption bands corresponding to π → π* and n → π* transitions. The positions of these bands (λmax) can be influenced by the solvent polarity and the nature of the substituents on the pyridine ring. nih.gov

In a detailed photophysical investigation of 2-amino-4,6-diphenylnicotinonitrile derivatives, the compounds exhibited fluorescence emission spectra with two distinct bands. mdpi.com The short-wavelength band (299–325 nm) was assigned to an n–π* transition, while the longer-wavelength band (394–427 nm) was attributed to a π−π* charge transfer emission. mdpi.com The study also highlighted that the emission maxima were dependent on the solvent, a phenomenon known as solvatochromism. nih.gov

The table below summarizes the fluorescence emission maxima for a representative compound in various solvents, demonstrating the influence of the solvent environment.

| Solvent | Dielectric Constant | Emission λmax (nm) |

| Toluene | 2.38 | 394 |

| Tetrahydrofuran (THF) | 7.58 | 403 |

| Dichloromethane (DCM) | 9.08 | 409 |

| Methanol (MeOH) | 32.7 | 413 |

| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 420 |

Data represents compound 1 from a study on 2-amino-4,6-diphenylnicotinonitriles. mdpi.comnih.gov

Advanced Spectroscopic Techniques for Complex this compound Architectures

For more complex derivatives or for unambiguous structural confirmation, advanced spectroscopic techniques are employed.

Tandem Mass Spectrometry (MS/MS): This technique involves selecting a specific ion (like the molecular ion) and subjecting it to further fragmentation. nih.gov Analyzing the resulting daughter ions provides highly detailed structural information and helps to map out complex fragmentation pathways, which can be crucial for distinguishing between isomers.

Infrared Ion Spectroscopy (IRIS): This advanced method combines mass spectrometry with infrared spectroscopy. It allows for the acquisition of IR spectra for mass-selected ions, providing definitive structural information about fragment ions generated in the mass spectrometer, which can help to validate proposed fragmentation mechanisms. nih.gov

Computational and Theoretical Chemistry Studies of 4 Amino 6 Methoxypyridin 2 Ol

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for investigating the electronic structure and reactivity of 4-Amino-6-methoxypyridin-2-ol.

DFT calculations can be employed to determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. These calculations also yield crucial information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule; a smaller gap generally suggests higher reactivity. nih.gov

Furthermore, DFT can be used to calculate various molecular properties that describe reactivity, such as electronegativity, chemical hardness, and global softness. These descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be generated to identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into its intermolecular interactions.

TD-DFT calculations are instrumental in predicting the electronic absorption spectra of this compound. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to simulate the UV-Vis spectrum. This theoretical spectrum can be compared with experimental data to validate the computational methodology and to understand the nature of the electronic transitions involved.

Table 1: Representative Data from Quantum Chemical Calculations

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO |

| Dipole Moment | Measure of the polarity of the molecule |

| Electron Affinity | Energy released when an electron is added |

| Ionization Potential | Energy required to remove an electron |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape of this compound.

By simulating the molecule in a solvent environment, typically water, at a specific temperature and pressure, MD simulations can reveal the preferred conformations of the molecule and the energetic barriers between them. This is particularly important for understanding the flexibility of the molecule and how it might adapt its shape to interact with a biological target. mdpi.com

In Silico Prediction of Biological Activities and ADMET Properties

In the early stages of drug discovery, it is crucial to assess the potential of a compound to be a viable drug candidate. In silico methods play a significant role in predicting the biological activities and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules like this compound. nih.gov

Various computational models, often based on quantitative structure-activity relationships (QSAR), can be used to predict a wide range of ADMET properties. These predictions help in identifying potential liabilities of the molecule that might lead to its failure in later stages of development.

Table 2: Predicted ADMET Properties

| Property | Predicted Value |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Distribution | |

| Blood-Brain Barrier Penetration | Low |

| Plasma Protein Binding | Moderate |

| Metabolism | |

| Cytochrome P450 2D6 Inhibition | Non-inhibitor |

| Excretion | |

| Renal Organic Cation Transporter 2 | Substrate |

| Toxicity | |

| AMES Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low risk |

Ligand-Receptor Interaction Modeling (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. unar.ac.id This method is instrumental in understanding the potential biological targets of this compound and the nature of its interactions at the molecular level.

The process involves placing the 3D structure of the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor's active site. researchgate.net These insights are crucial for structure-based drug design and for optimizing the ligand's affinity and selectivity for its target.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful approach in drug discovery that focuses on the essential steric and electronic features of a molecule that are necessary for its biological activity. nih.gov A pharmacophore model for this compound would consist of a 3D arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings.

Once a pharmacophore model is developed, it can be used as a query in virtual screening to search large chemical databases for other molecules that share the same pharmacophoric features. nih.gov This process allows for the rapid identification of novel compounds with a high probability of exhibiting similar biological activity. Virtual screening can significantly reduce the time and cost associated with experimental high-throughput screening. The identified hits from virtual screening can then be subjected to further computational analysis, such as molecular docking, and subsequently synthesized and tested experimentally.

Biological Activity and Pharmacological Profiles of 4 Amino 6 Methoxypyridin 2 Ol and Its Derivatives

Anti-fibrotic Activity of 4-Amino-6-methylpyridin-2-ol Derivatives

The pyridin-2(1H)-one scaffold, a core component of the specified compounds, is recognized for its anti-fibrotic properties, most notably in the drug Pirfenidone. Building on this, research has explored derivatives of this class for enhanced therapeutic effects. The compound 4-Amino-6-methylpyridin-2-ol serves as a key building block in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have demonstrated significant anti-fibrotic potential. smolecule.com

In a study evaluating these novel pyrimidine derivatives, their biological activities were assessed against immortalized rat hepatic stellate cells (HSC-T6), a common model for studying liver fibrosis. nih.govnih.gov The findings indicated that fourteen of the synthesized compounds exhibited superior anti-fibrotic activity compared to the established anti-fibrotic drug Pirfenidone. smolecule.comnih.govnih.gov Two compounds in particular, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, were identified as the most potent, with IC50 values of 45.69 μM and 45.81 μM, respectively. nih.govnih.gov Further investigation confirmed that these compounds effectively suppressed the protein expression of Collagen type I alpha 1 (COL1A1), a key fibrotic marker, in vitro. nih.gov

Enzyme Inhibition Studies

Derivatives of aminopyridine have been extensively studied as inhibitors of various enzymes critical to disease pathways.

Human Carbonic Anhydrase Isoenzymes

The aminopyridine structure has been identified as a pharmacophore capable of inhibiting human carbonic anhydrase (hCA) isoenzymes. rsc.org Carbonic anhydrases are a family of enzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. wikipedia.org

Studies on palladium-based complexes containing 2-aminopyridine ligands have demonstrated inhibitory effects on the cytosolic isoenzymes hCA I and hCA II. rsc.org These complexes showed potent inhibition, with IC50 values in the sub-micromolar range. rsc.org Specifically, the IC50 ranges were 0.325–0.707 μM for hCA I and 0.238–0.636 μM for hCA II. rsc.org Furthermore, research on pyrazolo[4,3-c]pyridine sulfonamides revealed that several compounds in this class were more potent inhibitors of hCA I and hCA II than the standard reference drug, Acetazolamide. nih.gov These findings underscore the potential of the pyridine (B92270) scaffold in designing selective and potent carbonic anhydrase inhibitors.

Inducible Nitric Oxide Synthase (iNOS)

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory conditions. Consequently, selective iNOS inhibitors are of significant therapeutic interest. The 2-amino-4-methylpyridine (B118599) structure has been identified as a potent and selective inhibitor of iNOS. nih.govtocris.com

In vitro studies showed that 2-amino-4-methylpyridine inhibits iNOS activity from mouse RAW 264.7 cells with an IC50 of 6 nM and human recombinant iNOS (NOS II) with an IC50 of 40 nM. nih.gov The inhibition was found to be competitive with respect to the substrate, arginine. nih.gov The compound was less potent against other NOS isoforms, with IC50 values of 100 nM for human recombinant nNOS (NOS I) and 90 nM for eNOS (NOS III), demonstrating a degree of selectivity. nih.govtocris.com The inhibitory activity of 2-amino-4-methylpyridine was also confirmed in vivo, where it effectively inhibited lipopolysaccharide (LPS)-induced increases in plasma nitrate in rats. nih.gov Further research has explored a series of position-6 substituted 2-amino-4-methylpyridine analogues to develop potential tracers for imaging iNOS activation via positron emission tomography (PET). acs.orgnih.govwustl.edu

Gamma-Secretase Modulation

Gamma-secretase is a key enzyme in the production of amyloid-β (Aβ) peptides, particularly the neurotoxic Aβ42 variant associated with Alzheimer's disease. Instead of outright inhibition, which can interfere with other essential signaling pathways like Notch processing, γ-secretase modulators (GSMs) are sought to selectively reduce Aβ42 production. A novel series of pyridine-derived compounds has been identified as potent GSMs. nih.gov

These pyridine-based GSMs were found to decrease the levels of Aβ42 and Aβ40 while maintaining or increasing the total amount of Aβ peptides in vitro. nih.gov Importantly, selected compounds demonstrated efficacy in vivo, successfully lowering Aβ42 levels in the brain without affecting Notch processing in the periphery, which is a critical advantage over non-selective γ-secretase inhibitors. nih.gov Closely related aminopyrimidine derivatives have also been characterized as highly potent second-generation GSMs, further highlighting the utility of this general chemical structure in targeting γ-secretase. nih.gov

Kinase Inhibition (e.g., bRAF) by 3-Methoxy-2-aminopyridine Analogs

The aminopyridine scaffold is a well-established core structure in the design of kinase inhibitors. Analogs of 3-methoxy-2-aminopyridine have been investigated as inhibitors of various kinases involved in cell signaling and proliferation. One prominent example is the development of a potent inhibitor of the oncogenic kinase bRAF, which is frequently mutated in cancers like melanoma. This inhibitor incorporates a 6-amino-5-methoxypyridin-3-yl moiety, demonstrating the effectiveness of the 3-methoxy-2-aminopyridine template.

Beyond bRAF, the aminopyridine framework has been successfully employed to develop inhibitors for a wide range of other kinases. These include c-Jun N-terminal kinases (JNK), Bruton's tyrosine kinase (BTK), and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). pdbj.orgnih.govmdpi.com For instance, selective aminopyridine-based JNK inhibitors have been developed with low nanomolar potency and minimal cross-kinase activity. pdbj.org Similarly, novel 5-phenoxy-2-aminopyridine derivatives have been identified as potent and selective irreversible inhibitors of BTK. mdpi.com This broad applicability showcases the versatility of aminopyridine derivatives as privileged structures in kinase inhibitor design.

Antimicrobial Efficacy

The search for new antimicrobial agents has led to the investigation of various heterocyclic compounds, including 2-aminopyridine derivatives. Studies have demonstrated that this chemical class possesses notable antibacterial properties, particularly against Gram-positive bacteria. nih.govresearchgate.net

In an assessment of newly synthesized 2-amino-3-cyanopyridine derivatives, one compound (referred to as 2c in the study) displayed the highest antimicrobial effect. nih.govresearchgate.net It was particularly effective against rod-shaped Gram-positive bacteria such as Bacillus subtilis and Listeria monocytogenes, as well as cocci like Staphylococcus aureus. nih.govresearchgate.net The minimum inhibitory concentration (MIC) for this compound against S. aureus and B. subtilis was found to be 0.039 µg·mL⁻¹. nih.gov However, the tested compounds showed no efficacy against Gram-negative bacteria or yeasts, indicating a specific spectrum of activity. nih.gov The activity was attributed to the presence of a cyclohexylamine moiety in the active compound. nih.gov While the aminopyridine core is central, substitutions at other positions play a critical role in defining the antimicrobial potency and spectrum.

Antibacterial Activity (Gram-positive and Gram-negative strains)

Derivatives of methoxypyridine have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, a series of 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitrile derivatives were synthesized and evaluated for their antibacterial efficacy. researchgate.net Several of these compounds exhibited moderate to significant activity when compared to standard drugs like ampicillin, chloramphenicol, and norfloxacin at a concentration of 50µg/ml. researchgate.net

Similarly, another study focused on 2-Methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles. These compounds were tested against Gram-positive bacteria such as B. megaterium and S. aureus, and Gram-negative bacteria including Escherichia coli and S. taphimarium. The antibacterial activity was determined using the cup plate method at a concentration of 50 μg/ml. worldnewsnaturalsciences.com

Furthermore, research into N-(4-methoxy-2-nitrophenyl)-β-alanine derivatives revealed their potential as bactericidal agents against both Gram-positive (Staphylococcus aureus, Listeria monocytogenes) and Gram-negative (Escherichia coli, Salmonella enteritidis) bacteria. researchgate.net Specifically, hydrazone derivatives incorporating thien-2-yl and dimethylaminophenyl fragments showed the most promising antibacterial properties. researchgate.net

A water-soluble non-quaternary copolymeric ammonium salt, P7, synthesized by copolymerizing 2-methoxy-6-(4-vinylbenzyloxy)-benzylammonium hydrochloride monomer with N,N-di-methyl-acrylamide, has also been shown to have broad-spectrum bactericidal activity. nih.gov This copolymer was effective against several multidrug-resistant clinical isolates of both Gram-positive and Gram-negative species, with minimal inhibitory concentrations (MICs) as low as 0.6-1.2 µM. nih.gov

| Compound Type | Tested Strains | Key Findings | Reference |

|---|---|---|---|

| 2"-methoxy-...-nicotinonitrile derivatives | Gram-positive and Gram-negative bacteria | Moderate to good activity compared to standard antibiotics. | researchgate.net |

| 2-Methoxy-...-nicotinonitriles | B. megaterium, S. aureus, E. coli, S. taphimarium | Demonstrated antibacterial activity at 50 μg/ml. | worldnewsnaturalsciences.com |

| N-(4-methoxy-2-nitrophenyl)-β-alanine derivatives | S. aureus, L. monocytogenes, E. coli, S. enteritidis | Hydrazone derivatives showed the best bactericidal properties. | researchgate.net |

| Copolymer P7 | Multidrug-resistant Gram-positive and Gram-negative isolates | Rapid, non-lytic bactericidal activity with low MICs (0.6-1.2 µM). | nih.gov |

Antifungal Activity

The antifungal potential of methoxypyridine derivatives has also been a subject of investigation. The same series of 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a] pyridin-3-yl]-6"-aryl nicotinonitriles that showed antibacterial effects were also tested for antifungal activity. researchgate.net Some of these compounds displayed noteworthy activity when compared to the standard antifungal drug gresiofulvin. researchgate.net

In a related study, 2-Methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles were screened for their activity against Aspergillus niger. worldnewsnaturalsciences.com The antifungal activity was evaluated alongside antibacterial properties, indicating a dual antimicrobial potential for these scaffolds. worldnewsnaturalsciences.com

Another class of compounds, 4,6-disubstituted s-triazin-2-yl amino acid derivatives, where one of the substituents was a (4-methoxyphenyl)amino group, showed antifungal activity against Candida albicans. nih.gov Docking studies suggested that these compounds likely act by inhibiting N-myristoyltransferase, an essential enzyme in fungi. nih.gov

Antiviral Activity

Research into the antiviral properties of methoxypyridine-related structures has yielded some promising results, particularly in the context of the SARS-CoV-2 virus. A study on epoxybenzooxocinopyridine derivatives found that while most of the synthesized compounds did not suppress viral replication, one derivative with an attached 3,4-dihydroquinoxalin-2-one side group demonstrated antiviral activity. nih.gov This particular compound was noted as a promising lead substance for further research due to its half-maximal effective concentration being within a pharmacologically achievable range. nih.gov

While not directly methoxypyridine derivatives, echinocandin antifungal drugs like micafungin have been reported to exhibit antiviral effects against various viruses, including SARS-CoV-2. mdpi.com This suggests that compounds with related mechanisms or structural motifs might also possess antiviral potential.

Neuroprotective Potential of Related Methoxypyridine Compounds

The neuroprotective effects of compounds containing pyridine and methoxy (B1213986) groups have been explored in various studies. For instance, N-methylpyridinium (NMP), a compound structurally related to the pyridine core, has been shown to attenuate neuroinflammation. nih.gov In a study using human glioblastoma cells, NMP reduced the expression of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway, suggesting its potential in preventing neuroinflammatory conditions. nih.gov

Another study investigated the neuroprotective effects of a tricyclic pyridine alkaloid, 4,6′-anhydrooxysporidinone, against glutamate-induced oxidative stress and apoptosis in hippocampal neuronal cells. elsevierpure.comnih.gov This compound was found to protect neuronal cells from cytotoxicity, accumulation of reactive oxygen species, and apoptosis. elsevierpure.comnih.gov

Furthermore, a monoterpene-derived compound, 4-[(3aR,7aS)-1,3,3a,4,5,7a-hexahydro-3,3,6-trimethylisobenzofuran-1-yl]-2-methoxyphenol, demonstrated significant neuroprotective activity in an MPTP mouse model of Parkinson's disease. researchgate.net This compound, synthesized from (+)-2-carene and vanillin, also showed low acute toxicity. researchgate.net Research on N′-substituted 3-(1,3,7-trimethyl-xanthin-8-ylthio)propanehydrazides indicated that derivatives containing -OCH3 groups on the phenyl ring exhibited strong neuroprotective properties in a model of 6-OHDA-induced oxidative stress. mdpi.com

Cytotoxicity and Anticancer Research

In Vitro Cytotoxicity Against Cancer Cell Lines

Numerous studies have highlighted the cytotoxic potential of methoxypyridine derivatives against various cancer cell lines. A series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives were designed and evaluated for their cytotoxic activity against A549, KB, KB(VIN), and DU145 human tumor cell lines. nih.gov Several of these compounds displayed submicromolar GI50 values, indicating potent anti-proliferative activity. nih.gov

The influence of the number and position of methoxy groups on the anticancer activity of chalcone derivatives has also been noted. cellbiopharm.com In a study evaluating seven derivatives of methoxy-4'-amino chalcone against K562 and HL-60 leukemia cell lines, the IC50 values were found to be influenced by these structural features. cellbiopharm.com

Furthermore, a series of sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold, containing a 5-Chloro-2-methoxy-benzoyl moiety, were evaluated for their antiproliferative activity against MCF7 (breast), HEPG2 (liver), HCT116 (colon), and PaCa2 (pancreas) cancer cell lines. ekb.eg Several compounds showed significant activity against these cell lines. ekb.eg Resveratrol methoxy derivatives have also been synthesized and tested for their anti-proliferative activity against PC-3 and HCT116 cells, with some derivatives showing greater potency than the parent compound. mdpi.com

| Compound Type | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines | A549, KB, KB(VIN), DU145 | Submicromolar GI50 values (0.19-0.41 μM) for lead compounds. | nih.gov |

| Methoxy-4'-amino chalcone derivatives | K562, HL-60 (Leukemia) | Anticancer activity is influenced by the number and position of methoxy groups. | cellbiopharm.com |

| Sulfonyl-α-L-amino acid derivatives with a 5-Chloro-2-methoxy-benzoyl moiety | MCF7, HEPG2, HCT116, PaCa2 | Compounds 5, 14, and 18 were most active against HEPG2, MCF7, and PaCa2 cells. | ekb.eg |

| Resveratrol methoxy derivatives | PC-3 (Prostate), HCT116 (Colon) | Certain derivatives showed higher potency than resveratrol. | mdpi.com |

Mechanisms of Antineoplastic Action

The mechanisms through which methoxypyridine derivatives exert their anticancer effects are varied. The N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives that showed potent cytotoxic activity were found to be inhibitors of tubulin polymerization. nih.gov They competitively inhibit the binding of colchicine to tubulin, leading to cell cycle arrest and apoptosis. nih.gov

In the case of sulfonamide methoxypyridine derivatives, their anticancer activity has been linked to the dual inhibition of PI3K/mTOR pathways. nih.gov One of the most potent inhibitors was shown to decrease the phosphorylation of AKT, a key downstream effector of PI3K, and molecular docking studies confirmed its binding mode with PI3Kα and mTOR. nih.gov

The cytotoxic mechanism for some β-nitrostyrene derivatives involves arresting cancer cells at the G2/M phase, decreasing cell viability by activating the caspase cascade, and inducing autophagy. nih.gov While not directly methoxypyridine compounds, these findings suggest potential mechanisms that could be relevant to structurally similar molecules.

Medicinal Chemistry and Drug Discovery Applications of 4 Amino 6 Methoxypyridin 2 Ol

Role as a Precursor and Building Block in Pharmaceutical Synthesis

The utility of the aminopyridinol scaffold is prominently demonstrated in its role as a key intermediate for constructing complex heterocyclic systems. Medicinal chemists leverage the inherent reactivity of this structure to build larger, more intricate molecules. A prime example of this is in the synthesis of dihydropyridine-based compounds, a class of molecules known for a variety of biological activities.

The synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist, highlights the importance of this scaffold. Although Finerenone itself is synthesized using a closely related analog, 4-amino-5-methylpyridin-2-ol, the synthetic strategy underscores the utility of the aminopyridinol core. cjph.com.cngoogle.com In this process, the aminopyridinol component participates in a Hantzsch-type cyclization reaction with other precursors. cjph.com.cn This reaction constructs the central dihydronaphthyridine core of the final drug molecule. nih.gov This strategic use of the aminopyridinol building block is essential for creating the specific three-dimensional structure required for potent and selective biological activity. google.comnih.gov

Design and Development of Drug Molecules Incorporating the 4-Amino-6-methoxypyridin-2-ol Scaffold

The structural features of this compound make it an attractive scaffold for designing new therapeutic agents. Its ability to form multiple hydrogen bonds and engage in various molecular interactions allows for the fine-tuning of a drug's binding affinity and selectivity for its biological target.

The mineralocorticoid receptor (MR) is a key regulator of blood pressure and electrolyte balance, making it an important target for cardiovascular and kidney diseases. nih.govmdpi.com Non-steroidal MR antagonists are sought after to avoid the side effects associated with older steroidal drugs. nih.gov The 1,4-dihydropyridine (B1200194) (DHP) scaffold has been identified as a suitable framework for developing these non-steroidal antagonists. nih.govmdpi.com

Finerenone (BAY 94-8862) is a potent and selective non-steroidal MR antagonist developed from a DHP-based screening program. nih.gov It features a complex dihydronaphthyridine core derived from an aminopyridinol precursor during its synthesis. cjph.com.cnd-nb.info The structure of Finerenone was optimized to fit precisely into the ligand-binding pocket of the mineralocorticoid receptor, leading to its high potency. nih.govnih.gov

Table 1: Profile of Finerenone, an MR Antagonist Derived from an Aminopyridinol Scaffold

| Compound | Target | IC50 | Therapeutic Area |

|---|

The aminopyridine chemical class, to which this compound belongs, is known for its activity as potassium channel modulators. scbt.com These channels are crucial for regulating cellular excitability, and their modulation can have therapeutic effects in a variety of conditions, including neurological disorders. brieflands.com For instance, 4-aminopyridine (B3432731) functions by interacting with the voltage-sensing domains of potassium channels, which influences ion flow and cellular signaling. scbt.com While research specifically detailing the this compound scaffold in this context is specific, the broader class of amino-nicotinamides has been explored for the modulation of KCNQ2/3 potassium channels for indications such as pain and epilepsy. nih.gov This suggests the potential of the scaffold in designing new potassium channel modulators.

Gamma-secretase is a crucial enzyme involved in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov Gamma-secretase modulators (GSMs) are a class of drugs that don't block the enzyme but rather shift its cutting preference to produce shorter, less harmful Aβ peptides instead of the toxic Aβ42 variant. nih.govnih.gov

Research into novel GSMs has shown that incorporating a methoxypyridine motif into the drug's scaffold can lead to compounds with improved potency and better drug-like properties. escholarship.org In one study, the replacement of a phenyl ring with a methoxypyridine structure within a tetracyclic scaffold resulted in compounds with enhanced activity for inhibiting Aβ42 production and improved aqueous solubility. escholarship.org This highlights the value of the methoxypyridine component, a key feature of this compound, in the design of new treatments for neurodegenerative diseases. escholarship.org

Table 2: Impact of Methoxypyridine Introduction on GSM Properties

| Compound Series | Key Structural Feature | Aβ42 Inhibition | Aqueous Solubility |

|---|---|---|---|

| Precursor Series | Phenyl B-ring | Moderate | Low |

Pharmacokinetic and Pharmacodynamic Considerations for this compound Derivatives

The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME), is critical to its success. The chemical properties of the this compound scaffold can significantly influence the ADME properties of the resulting drug molecules.

Bioavailability, the fraction of a drug that reaches systemic circulation, and metabolic stability, the drug's resistance to breakdown by enzymes, are key pharmacokinetic parameters. nih.gov The pyridine (B92270) ring, a core component of the scaffold, can be susceptible to metabolism by cytochrome P450 enzymes, which is a primary consideration in drug design. nih.gov

However, the strategic incorporation of the methoxypyridine motif has been shown to improve drug-like properties. escholarship.org In the development of gamma-secretase modulators, the introduction of this scaffold led to compounds with improved aqueous solubility, a factor that can positively influence bioavailability. escholarship.org Furthermore, in vivo pharmacokinetic analysis of these novel methoxypyridine-containing compounds demonstrated that several were capable of crossing the blood-brain barrier, a critical feature for drugs targeting neurodegenerative diseases. escholarship.org This indicates that the scaffold can be part of molecules that possess favorable distribution characteristics and sufficient stability to reach their intended target in the body. escholarship.org

Blood-Brain Barrier Permeability

No empirical or computational data regarding the blood-brain barrier (BBB) permeability of this compound could be identified in the searched literature. Studies on related aminopyridine derivatives have sometimes included investigations into their central nervous system penetration, but these findings cannot be extrapolated to the specific chemical structure of this compound without direct experimental evidence.

Mutagenic Potential and Time-Dependent Drug-Drug Interactions

There is no available information from standard mutagenicity assays (e.g., Ames test) or other genotoxicity studies for this compound. Similarly, research on its potential for time-dependent drug-drug interactions, which often involves cytochrome P450 (CYP) inhibition or induction studies, has not been published.

Q & A

Q. What synthetic routes are commonly employed to prepare 4-Amino-6-methoxypyridin-2-ol, and how can reaction conditions be optimized?

A multi-step approach is typically used, involving:

- Protection/deprotection strategies : Use NaH in THF for methoxy group introduction or fluorinated alkylation (e.g., bromo-fluoroethane) to modify substituents .

- Amination : Standard deprotection (e.g., HCl in ethanol) to yield primary amines, achieving yields >80% under controlled conditions .

- Optimization : Adjust reaction time, temperature, and solvent polarity (e.g., THF vs. Et₂O) to improve regioselectivity. Monitor intermediates via TLC or HPLC.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- ¹H/¹³C NMR : Compare chemical shifts with analogous pyridine derivatives. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear downfield (δ 6.5–8.5 ppm) .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental analysis : Validate purity (>95%) and stoichiometry.

Q. What safety precautions are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

- Solvent effects : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation .

- Decoupling experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Dynamic processes : Variable-temperature NMR to identify tautomerism or rotameric equilibria .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO/LUMO energies) and nucleophilic sites.

- MD simulations : Study solvation effects in water or organic solvents to guide synthetic solvent selection .

Q. How can crystallization challenges for this compound be addressed to obtain high-quality X-ray diffraction data?

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- pH stability assays : Monitor degradation via UV-Vis or LC-MS at pH 2–12.

- Protective groups : Introduce acid-labile tert-butoxycarbonyl (Boc) groups to amine functionalities during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.